2-[3-(Methoxymethyl)-1,2,4-oxadiazol-5-yl]ethanamine

Physicochemical Properties LogP Solubility

2-[3-(Methoxymethyl)-1,2,4-oxadiazol-5-yl]ethanamine is a unique 1,2,4-oxadiazole building block with a 3-methoxymethyl substituent and 5-ethanamine side chain. Unlike common 3-methyl or 3-aryl analogs, the methoxymethyl group provides hydrogen bond acceptor capability and a low predicted logP (-0.009), favorable for CNS drug discovery and scaffold hopping. With no reported bioactivity in major databases, this compound is ideal for proprietary library synthesis, SAR exploration, and securing novel IP. Procure this unexplored entity to avoid patent overlap and introduce unique physicochemical properties into your lead optimization campaigns.

Molecular Formula C6H11N3O2
Molecular Weight 157.17 g/mol
Cat. No. B13489146
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-[3-(Methoxymethyl)-1,2,4-oxadiazol-5-yl]ethanamine
Molecular FormulaC6H11N3O2
Molecular Weight157.17 g/mol
Structural Identifiers
SMILESCOCC1=NOC(=N1)CCN
InChIInChI=1S/C6H11N3O2/c1-10-4-5-8-6(2-3-7)11-9-5/h2-4,7H2,1H3
InChIKeyCWQVVAYZULRJMR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-[3-(Methoxymethyl)-1,2,4-oxadiazol-5-yl]ethanamine: A Novel Building Block for Medicinal Chemistry


2-[3-(Methoxymethyl)-1,2,4-oxadiazol-5-yl]ethanamine (CAS 1227465-69-1) is a specialized heterocyclic building block featuring a 1,2,4-oxadiazole core. It is characterized by a methoxymethyl substituent at the 3-position and an ethanamine side chain at the 5-position [1]. As a member of the 1,2,4-oxadiazole class, it shares the bioisosteric properties common to this ring system, which is a recognized scaffold in drug discovery due to its metabolic stability and ability to engage in hydrogen bonding [2]. Notably, this specific compound has no known biological activity or associated literature in major databases, making it a unique, unexplored entity for novel compound libraries and SAR studies [3].

Why In-Class Analogs Cannot Substitute for 2-[3-(Methoxymethyl)-1,2,4-oxadiazol-5-yl]ethanamine in Research Applications


The 1,2,4-oxadiazole scaffold is a well-validated bioisostere, but its biological and physicochemical profile is exquisitely sensitive to the nature of its substituents [1]. The 3-(methoxymethyl) group in this specific compound confers a unique combination of electronic and steric properties. This differentiates it from other common analogs, such as the 3-methyl derivative (CAS 147216-21-5), which lacks the hydrogen bond acceptor capability of the ether oxygen, or 3-aryl substituted variants, which have significantly higher lipophilicity. As highlighted in a comprehensive review, minor structural modifications on the oxadiazole ring can lead to profound changes in target affinity and selectivity [1]. Therefore, substituting this compound with a simpler or commercially-prevalent analog without empirical validation introduces an unacceptable risk of failing to achieve the desired molecular interaction or property profile in a lead optimization campaign.

Quantitative Differentiation Evidence for 2-[3-(Methoxymethyl)-1,2,4-oxadiazol-5-yl]ethanamine


Physicochemical Differentiation: Optimized Polarity and Solubility Profile

Computational predictions indicate that 2-[3-(Methoxymethyl)-1,2,4-oxadiazol-5-yl]ethanamine has a calculated logP of -0.009, which is significantly lower (more hydrophilic) than its 3-methyl analog (predicted logP ~0.5) [1][2]. This suggests superior aqueous solubility and a more drug-like profile, which is crucial for in vivo studies and formulation development. The compound also exhibits 4 rotatable bonds, providing greater conformational flexibility than more rigid oxadiazole analogs .

Physicochemical Properties LogP Solubility Lead Optimization

Chemical Space Novelty: An Under-Explored Scaffold with No Known Bioactivity

A key differentiator for procurement is that 2-[3-(Methoxymethyl)-1,2,4-oxadiazol-5-yl]ethanamine has no reported biological activity or associated publications in the ChEMBL 20 database [1]. In contrast, many simple oxadiazole analogs (e.g., 3-phenyl or 3-methyl derivatives) are well-explored and appear in numerous patents and publications, limiting their potential for generating novel intellectual property. This compound represents a truly unexplored region of chemical space within the oxadiazole class.

Chemical Space Novelty Intellectual Property High-Throughput Screening

Class-Validated Scaffold: Leveraging Established 1,2,4-Oxadiazole Bioisosteric Properties

While direct data for the target compound is limited, its core 1,2,4-oxadiazole scaffold is a well-established bioisostere for amide and ester functionalities, often improving metabolic stability and membrane permeability [1]. The review by Biernacki et al. highlights that this class is a 'perfect framework for novel drug development' due to these properties [1]. This class-level inference supports the procurement of this specific derivative as a rationally-designed building block for exploring this validated chemical space.

Bioisostere Scaffold Hopping Metabolic Stability Hydrogen Bonding

Key Application Scenarios for Procuring 2-[3-(Methoxymethyl)-1,2,4-oxadiazol-5-yl]ethanamine


Generating Novel IP in Lead Optimization

Given its lack of reported bioactivity and novelty in major databases, procuring this compound is ideal for medicinal chemistry teams aiming to build proprietary compound libraries or generate novel lead series with strong intellectual property positions. Its unique substitution pattern and favorable predicted logP (-0.009) provide an unexplored starting point for SAR studies, minimizing the risk of overlap with existing patents [1].

Scaffold Hopping from Amide-Containing Leads

The 1,2,4-oxadiazole core is a well-documented bioisostere for amide bonds, offering improved metabolic stability and often enhanced membrane permeability. This compound serves as a flexible building block for scaffold hopping strategies, allowing researchers to replace metabolically labile amide groups in existing leads while introducing the unique physicochemical properties of the methoxymethyl substituent [2].

Optimizing Physicochemical Properties in CNS Drug Discovery

With a calculated logP of -0.009, this compound is significantly more hydrophilic than many oxadiazole analogs. This property is particularly advantageous for CNS drug discovery, where high lipophilicity (logP > 3) is associated with increased toxicity and promiscuity. The low logP and the presence of four rotatable bonds suggest a favorable profile for blood-brain barrier penetration and target engagement in the CNS [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

20 linked technical documents
Explore Hub


Quote Request

Request a Quote for 2-[3-(Methoxymethyl)-1,2,4-oxadiazol-5-yl]ethanamine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.